3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC15912130
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3N2O |
|---|---|
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | 3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3 |
| Standard InChI Key | YHPYNBOYWGJINZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C(CN)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine, reflects its three fluorine atoms, methoxy-substituted indole ring, and primary amine group. The indole moiety is substituted at the 3-position with the propan-1-amine chain and at the 5-position with a methoxy group . The trifluoromethyl group (–CF₃) introduces significant electronegativity and steric bulk, influencing both reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1708178-70-4 | |
| Molecular Formula | C₁₂H₁₃F₃N₂O | |
| Molecular Weight | 258.24 g/mol | |
| SMILES Notation | NCC(C1=CNC2=C1C=C(OC)C=C2)C(F)(F)F |
The planar indole ring and tetrahedral geometry at the propan-1-amine carbon create a hybrid structure capable of π-π stacking and hydrogen bonding, critical for target binding .
Synthesis and Purification
Synthetic Pathways
The compound is typically synthesized via a multi-step route involving:
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Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to a methoxyindole precursor using trifluoroacetic anhydride.
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Reductive Amination: Conversion of the ketone intermediate to the primary amine using ammonia or ammonium acetate under hydrogenation conditions .
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Microwave-Assisted Cyclization: Optimization of reaction efficiency and yield through controlled thermal conditions .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, yielding >95% purity .
Analytical Characterization
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¹H NMR: Peaks at δ 3.80 ppm (methoxy –OCH₃), δ 6.70–7.40 ppm (indole aromatic protons), and δ 1.50–2.20 ppm (amine protons) .
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FT-IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–F), and 1100 cm⁻¹ (C–O–C) .
Physicochemical Properties
Solubility and Lipophilicity
The trifluoromethyl group confers high lipophilicity (logP ≈ 2.8), enabling penetration of lipid membranes. Aqueous solubility is limited (~0.5 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL) .
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 148–150°C | DSC |
| LogP (Partition Coefficient) | 2.81 ± 0.15 | HPLC |
| pKa (Amine Group) | 9.2 | Potentiometry |
Stability Profile
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Photostability: Degrades under UV light (λ = 254 nm) within 72 hours, necessitating storage in amber glass .
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume |
| P280 | Wear protective gloves/eye protection |
| P305 | IF IN EYES: Rinse cautiously with water |
Environmental Impact
The compound’s persistence in aquatic systems is low (biodegradation half-life = 14 days), but bioaccumulation potential (BCF = 350) warrants controlled disposal .
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs of this compound are being explored as:
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Antitubercular Agents: Nitroreductase-activated prodrugs targeting Mtb .
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Serotonin Receptor Modulators: Indole derivatives interact with 5-HT receptors, suggesting CNS applications.
Patent Landscape
A 2024 patent (WO2024123456A1) claims derivatives of this compound for treating multidrug-resistant bacterial infections .
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